3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a piperidine core substituted with a pyrazolyl-acetyl group at the nitrogen atom and linked via an ether bond to a pyrazine-2-carbonitrile moiety. This structure combines multiple pharmacophoric elements:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, often used to enhance pharmacokinetic properties like solubility and bioavailability.
- Pyrazole-acetyl substituent: A 1H-pyrazole group connected via an acetyl linker, contributing to hydrogen-bonding interactions and structural rigidity.
- Pyrazine-2-carbonitrile: A nitrogen-rich aromatic ring with a nitrile group, commonly associated with kinase inhibition and metabolic stability.
Properties
IUPAC Name |
3-[1-(2-pyrazol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c16-9-13-15(18-6-5-17-13)23-12-3-1-7-20(10-12)14(22)11-21-8-2-4-19-21/h2,4-6,8,12H,1,3,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJLLRWQYOXEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034435-08-8, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in antitumor, anti-inflammatory, and antimicrobial contexts, along with structure-activity relationships (SAR) that guide its pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 312.33 g/mol. Its structure features a pyrazole moiety, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 2034435-08-8 |
| Molecular Formula | CHNO |
| Molecular Weight | 312.33 g/mol |
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective antitumor agents. Pyrazole derivatives have shown significant inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase.
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, specific pyrazole compounds demonstrated enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
Anti-inflammatory and Antimicrobial Properties
Pyrazole derivatives are also noted for their anti-inflammatory and antimicrobial activities. The compound has been evaluated for its ability to inhibit inflammatory pathways and microbial growth. For example, studies have indicated that certain pyrazole derivatives exhibit potent activity against bacterial strains and can modulate inflammatory responses .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Modifications to the pyrazole ring or substituents on the piperidine moiety can significantly influence potency and selectivity against various biological targets. Research indicates that electron-withdrawing groups enhance antitumor activity while specific substitutions can improve anti-inflammatory effects .
Case Studies
- Breast Cancer Study : A series of pyrazole derivatives were tested in vitro against breast cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in resistant cell lines when combined with conventional chemotherapy agents like doxorubicin .
- Antimicrobial Evaluation : In another study, derivatives of pyrazole were assessed for their antimicrobial efficacy against a panel of pathogens. Results showed significant inhibition of growth in several bacterial strains, highlighting the potential for developing new antimicrobial therapies based on these compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of piperidine-linked pyrazine carbonitriles. Below is a comparative analysis of structurally related compounds from patents, synthetic studies, and chemical catalogs:
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Variations: The pyrazole group in the target compound (vs.
Substituent Effects :
- The acetyl linker in the target compound may improve metabolic stability compared to direct heterocyclic attachments (e.g., ’s imidazo-pyrrolo-pyrazine derivatives) .
- Bulky groups (e.g., bicyclo[1.1.1]pentane in ) could restrict conformational flexibility, favoring selective binding .
Synthetic Feasibility :
- Compound 19 () achieved a 50% yield, suggesting challenges in synthesizing complex piperidine derivatives with multiple substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
